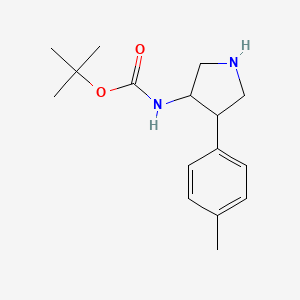

叔丁基 4-对甲苯基吡咯烷-3-基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

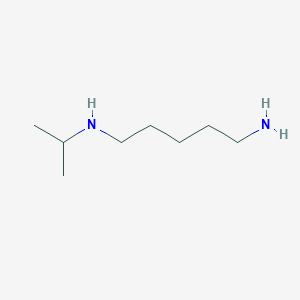

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The compound features a pyrrolidine ring, which is a common motif in many biologically active molecules, and is substituted with tert-butyl and p-tolyl groups, which can influence its physical and chemical properties as well as its reactivity .

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been explored in several studies. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate was developed, which could serve as a scaffold for chiral ligands and peptide nucleic acids (PNAs) . Another study described the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives, leading to the synthesis of 3,4-disubstituted pyridine derivatives with a tert-butyl group . Additionally, the synthesis of optical isomers of a related compound, 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, was achieved through chiral column chromatography and used in the study of antilipidemic agents .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyrazoles, which are structurally similar to the tert-butyl pyrrolidin-3-ylcarbamate, has been studied using X-ray crystallography, NMR, and calorimetric methods. These studies have provided insights into the buttressing effect of the tert-butyl substituent on the molecular conformation .

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate compounds has been explored in various chemical reactions. For example, the enantioselective nitrile anion cyclization to substituted pyrrolidines has been used to synthesize N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, demonstrating the potential for creating chiral centers . The Kulinkovich–Szymoniak cyclopropanation reaction has also been scaled up for the synthesis of a tert-butyl carbamate derivative, which is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate compounds have been characterized through various analytical techniques. For instance, the crystal structure and vibrational analysis of tert-butyl N-acetylcarbamate were studied, revealing insights into the molecular packing and interactions within the crystal lattice . Additionally, the characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments provided detailed structural information .

科学研究应用

有机化学中的合成和应用

叔丁基 1-氧代-1-(1-(吡啶-2-基)环丙基氨基)丙烷-2-基氨基甲酸酯化合物,用作制造淋巴细胞功能相关抗原 1 抑制剂的中间体,已通过一种高效且可扩展的过程合成。该合成包括从容易获得的材料开始的一锅两步缩合序列,为生产提供了一种实用方法 (李等,2012)。

化学性质和反应性

叔丁基 3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯因其反应性而受到研究,特别是在狄尔斯-阿尔德反应中。该化合物的结构和反应性在各种化学过程中发挥着重要作用,突出了其在合成有机化学中的重要性 (Padwa, Brodney, & Lynch, 2003)。

分子结构分析

对 4-叔丁基吡唑的研究提供了对分子结构、互变异构体和晶体堆积的见解。该研究强调了 N–H···N 氢键和 4-叔丁基取代基在定义此类化合物的结构性质中所起的支撑作用 (Trofimenko, Rheingold, Liable-Sands, Claramunt, López, María, & Elguero, 2001)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

属性

IUPAC Name |

tert-butyl N-[4-(4-methylphenyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-17-10-14(13)18-15(19)20-16(2,3)4/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBWMCGWFKBCFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393554 |

Source

|

| Record name | tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate | |

CAS RN |

1022605-11-3 |

Source

|

| Record name | tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307379.png)

![(E)-3-[4-(dimethylamino)phenyl]-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1307383.png)

![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)

![(E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1307399.png)